1,3-Dihydrofuro[3,4-b]quinoxaline

Physicochemical profiling Drug-likeness Membrane permeability

Procure 1,3-Dihydrofuro[3,4-b]quinoxaline (CAS 114096-83-2), the preferred building block for antibacterial discovery. This scaffold delivers LogP 1.66 and PSA 35.01 Ų—76% more lipophilic and 51% less polar than the dione analog—favoring passive membrane permeability critical for targeting bacterial envelopes. Validated via Pfizer-originated 4,9-dioxide derivatives achieving MICs as low as 0.09 µg/mL and 100% in vivo murine protection. The unique Diels-Alder reactivity enables rapid access to complex polycyclic chemotypes unobtainable with generic quinoxalines. Avoid re-optimization: this specific dihydro scaffold is pharmacophorically essential for in vivo efficacy.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 114096-83-2
Cat. No. B049863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrofuro[3,4-b]quinoxaline
CAS114096-83-2
SynonymsFuro[3,4-b]quinoxaline, 1,3-dihydro-
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1C2=NC3=CC=CC=C3N=C2CO1
InChIInChI=1S/C10H8N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2
InChIKeyJBPRDVOGSJSKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydrofuro[3,4-b]quinoxaline (CAS 114096-83-2) – Core Furoquinoxaline Scaffold for Antibacterial and Synthetic Applications


1,3-Dihydrofuro[3,4-b]quinoxaline is a fused heterocyclic compound featuring a quinoxaline core annulated with a partially saturated dihydrofuran ring at the [3,4-b] position [1]. The scaffold belongs to the furoquinoxaline class of nitrogen/oxygen-containing heterocycles and is primarily valued as a versatile synthetic intermediate en route to 4,9-dioxide derivatives that exhibit potent antibacterial activity [2]. The compound displays moderate lipophilicity (LogP 1.66) and a low topological polar surface area (PSA 35.01 Ų) [1], positioning it as a distinct building block within the quinoxaline family for medicinal chemistry and heterocyclic synthesis applications [3].

Why 1,3-Dihydrofuro[3,4-b]quinoxaline Cannot Be Simply Replaced by Generic Quinoxaline or Other Furoquinoxaline Analogs


Within the furoquinoxaline series, seemingly small structural variations—such as the oxidation state of the dihydrofuran ring or the fusion regiochemistry—produce pronounced differences in key physicochemical properties that govern solubility, permeability, and downstream biological performance. For example, the fully unsaturated analog furo[3,4-b]quinoxaline-1,3-dione (CAS 5660-34-4) exhibits a PSA of 69.15 Ų and a LogP of 0.94 , while the 1,3-dihydro derivative shows a PSA of 35.01 Ų and a LogP of 1.66 [1]—a greater than 2-fold difference in polarity and a 76% higher lipophilicity. Moreover, the furo[2,3-b]quinoxaline regioisomer requires fundamentally different synthetic strategies and generates distinct substitution patterns [2]. These divergences mean that substituting the 1,3-dihydrofuro[3,4-b] scaffold with a simpler quinoxaline, its dione analog, or a regioisomeric furoquinoxaline will alter the physicochemical and reactivity landscape of the final compound series, making direct interchange impossible without re-optimization of synthetic routes and biological profiles.

1,3-Dihydrofuro[3,4-b]quinoxaline – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Polar Surface Area Advantage Over Furo[3,4-b]quinoxaline-1,3-dione

The 1,3-dihydrofuro[3,4-b]quinoxaline scaffold exhibits a calculated LogP of 1.66 and a topological polar surface area (PSA) of 35.01 Ų [1]. In contrast, the closely related furo[3,4-b]quinoxaline-1,3-dione (the fully unsaturated anhydride analog, CAS 5660-34-4) displays a LogP of 0.94 and a PSA of 69.15 Ų . This corresponds to a +0.72 LogP unit increase (76% higher lipophilicity) and a –34.14 Ų reduction in PSA (51% lower) for the target compound. The substantially lower PSA and higher LogP predict superior passive membrane permeability and oral absorption potential according to established drug-likeness criteria.

Physicochemical profiling Drug-likeness Membrane permeability

Unique Diels-Alder Reactivity Enabling One-Pot Assembly of Polycyclic Quinoxaline Systems

The furo[3,4-b]quinoxaline ring system acts as a reactive azaisobenzofuran intermediate in [4+2] Diels-Alder cycloadditions, as demonstrated by Roy and Ghorai [1] who trapped transient furo[3,4-b]quinoxaline intermediates with various dienophiles (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) to generate fused polycyclic quinoxaline and phenazine products. This tandem one-pot three-component reaction—coupling o-alkynyl quinoxaline carbonyl derivatives with Fischer carbene complexes and dienophiles—proceeds via a furo[3,4-b]quinoxaline intermediate and was reported as the first of its kind for this scaffold class [1]. In contrast, the electron-poor furo[3,4-b]quinoxaline-1,3-dione does not participate as a diene in Diels-Alder reactions due to the anhydride ring's electron-withdrawing character, representing a functionally orthogonal reactivity profile [2].

Diels-Alder cycloaddition One-pot multicomponent synthesis Azaisobenzofuran intermediates

Antibacterial 4,9-Dioxide Derivatives Demonstrate Potency Exceeding Clinical Dioxidine

The 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide derivative—synthesized directly from the parent 1,3-dihydro scaffold—exhibited MIC values of 0.09 µg/mL against Treponema hyodysenteriae, 0.78 µg/mL against Streptococcus pyogenes, and 1.56 µg/mL against both Escherichia coli and Salmonella choleraesuis [1]. In murine infection models, this derivative achieved 100% protection against S. choleraesuis and Pasteurella multocida at oral/subcutaneous doses of 25–50 mg/kg [1][2]. For perspective, the clinically used quinoxaline 1,4-dioxide reference compound DIOX (dioxidine) shows an MIC of 10 µg/mL (45 µM) against Mycobacterium tuberculosis AlRa [3], which is approximately 111-fold higher than the 0.09 µg/mL MIC of the furoquinoxaline dioxide derivative against T. hyodysenteriae. Additionally, several furoquinoxaline dioxide derivatives in the Pfizer patent series achieved MICs ≤ 3.12 µg/mL against multiple veterinary pathogens with 90–100% in vivo protection [1].

Antibacterial potency Minimum inhibitory concentration (MIC) In vivo efficacy

Regioisomeric Advantage Over Furo[2,3-b]quinoxaline in Synthetic Accessibility and Downstream Functionalization

The furo[3,4-b]quinoxaline ring system offers a synthetic advantage over the regioisomeric furo[2,3-b]quinoxaline scaffold due to the distinct electronic environment imposed by the annulation pattern. The [3,4-b] fusion places the oxygen atom at a position that facilitates direct oxidation to the 4,9-dioxide pharmacophore, a transformation that is essential for antibacterial activity and proceeds with high regiochemical fidelity [1]. In contrast, furo[2,3-b]quinoxaline syntheses typically require multistep heteroannulation sequences starting from quinoxalin-2-ones, with reported yields for the core scaffold ranging from 25–88% depending on the specific method and substitution pattern . The [3,4-b] scaffold, while less commonly reported, benefits from established two-step routes from commercial o-phenylenediamine via the benzofuroxan pathway, as exemplified in the fluorinated derivative syntheses of Kotovskaya et al., which produced furo[3,4-b]quinoxaline 4,9-dioxides in reproducible yields exceeding 60% across multiple derivatives [2].

Regioselective synthesis Functional group tolerance Scalability

In Vivo Efficacy and Safety Validation in Animal Models vs. Literature Quinoxaline Dioxides

The J. Med. Chem. 1979 study by Dirlam et al. demonstrated that the 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide not only showed potent in vitro activity but also exhibited exceptional in vivo efficacy with 100% survival in mouse infection models at doses that were well-tolerated [1]. A Free-Wilson quantitative structure–activity relationship (QSAR) analysis within the study identified the hemiketal (dihydrofuro) ring system as a key structural determinant of antibacterial potency, predicting that this scaffold would outperform alternative quinoxaline substitution patterns [1]. In contrast, many simple quinoxaline 1,4-dioxides lacking the fused dihydrofuran ring show substantially weaker in vivo protection at comparable doses. For example, Edwards et al. (J. Med. Chem. 1975, 18, 637) reported that 2-acetyl-3-hydroxymethylquinoxaline 1,4-dioxide compounds without the fused ring afforded lower or inconsistent in vivo protection in the same S. choleraesuis and P. multocida mouse models [2]. The constrained dihydrofuran ring is thus not merely a structural embellishment but a pharmacophoric requirement for maximal antibacterial efficacy.

In vivo antibacterial Therapeutic index Veterinary pharmacology

1,3-Dihydrofuro[3,4-b]quinoxaline – Optimal Procurement Scenarios Derived from Quantitative Evidence


Medicinal Chemistry Programs Targeting Intracellular Gram-Negative and Gram-Positive Bacterial Pathogens

The superior LogP (1.66) and low PSA (35.01 Ų) of the 1,3-dihydrofuro[3,4-b]quinoxaline scaffold predict good passive membrane permeability, supporting its use as a starting point for developing antibacterial agents that must penetrate bacterial cell envelopes [1]. When elaborated into 4,9-dioxide derivatives, the resulting compounds deliver MIC values as low as 0.09 µg/mL against Treponema hyodysenteriae and 0.78 µg/mL against Streptococcus pyogenes, with 100% in vivo protection in mouse infection models [2][3]. Procurement of this scaffold is thus indicated for discovery teams requiring a building block that combines favorable physicochemical properties with a validated pathway to highly potent antibacterial candidates.

Rapid Diversification of Quinoxaline-Focused Compound Libraries via Diels-Alder Chemistry

Research laboratories engaged in diversity-oriented synthesis can leverage the unique Diels-Alder reactivity of the furo[3,4-b]quinoxaline ring system to rapidly generate complex polycyclic quinoxaline and phenazine derivatives through one-pot tandem reactions [4]. This reactivity is not shared by the dione analog or by simpler quinoxaline scaffolds, making the 1,3-dihydrofuro[3,4-b]quinoxaline the required substrate for this synthetic strategy. Procurement enables efficient access to structurally novel chemical space that is difficult to replicate with alternative building blocks.

Veterinary Antimicrobial Drug Discovery Requiring Robust In Vivo Efficacy

The Pfizer patent series and the Dirlam et al. 1979 study collectively demonstrate that furo[3,4-b]quinoxaline 4,9-dioxides achieve 90–100% survival protection in mice infected with economically important veterinary pathogens including Salmonella choleraesuis and Pasteurella multocida at oral doses of 25–50 mg/kg [2][3][5]. The presence of the constrained dihydrofuran ring is a pharmacophoric requirement for this level of efficacy, as shown by Free-Wilson SAR analysis [3]. Organizations developing veterinary antimicrobials should procure this specific scaffold rather than generic quinoxaline precursors to directly access the pharmacophore validated for optimal in vivo activity.

Physicochemical Lead Optimization Programs Requiring Balanced Lipophilicity

Compared to the highly polar furo[3,4-b]quinoxaline-1,3-dione (PSA 69.15 Ų, LogP 0.94), the 1,3-dihydro scaffold provides a 51% lower PSA and 76% higher LogP, occupying a more favorable drug-likeness space for oral bioavailability [1]. Structure–property relationship studies that require a quinoxaline core with moderate lipophilicity and reduced polarity will benefit from starting with this compound rather than the dione, which would require additional synthetic manipulation to modulate its excessively polar character. Procurement of the dihydro scaffold avoids unnecessary synthetic steps and accelerates lead optimization timelines.

Quote Request

Request a Quote for 1,3-Dihydrofuro[3,4-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.